Bienvenue dans la boutique en ligne BenchChem!

Bunavail

Bioavailability Pharmacokinetics Buprenorphine

Bunavail (CAS 352020-56-5) is a bilayered bioerodible mucoadhesive (BEMA) buccal film combining buprenorphine hydrochloride and naloxone hydrochloride, FDA-approved for the maintenance treatment of opioid dependence. Unlike sublingual (SL) formulations, the buccal delivery system enables unidirectional drug flow across the buccal mucosa, resulting in approximately twice the relative bioavailability of buprenorphine compared to Suboxone sublingual tablets, allowing equivalent systemic exposure at roughly half the dose.

Molecular Formula C48H62N2O8
Molecular Weight 795 g/mol
CAS No. 352020-56-5
Cat. No. B1246900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBunavail
CAS352020-56-5
SynonymsBuprenorphine Naloxone
Buprenorphine Naloxone Combination
Buprenorphine Naloxone Drug Combination
Buprenorphine, Naloxone Drug Combination
Buprenorphine-Naloxone
buprenorphine-naloxone combination
Buprenorphine-Naloxone Drug Combination
Combination, Buprenorphine-Naloxone
Combination, Buprenorphine-Naloxone Drug
Drug Combination, Buprenorphine-Naloxone
Naloxone, Buprenorphine
suboxone
Molecular FormulaC48H62N2O8
Molecular Weight795 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O
InChIInChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1
InChIKeySFNLWIKOKQVFPB-KZCPYJDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bunavail (Buprenorphine/Naloxone Buccal Film) Procurement Guide: Bioavailability-Driven Differentiation for Opioid Dependence Treatment


Bunavail (CAS 352020-56-5) is a bilayered bioerodible mucoadhesive (BEMA) buccal film combining buprenorphine hydrochloride and naloxone hydrochloride, FDA-approved for the maintenance treatment of opioid dependence [1]. Unlike sublingual (SL) formulations, the buccal delivery system enables unidirectional drug flow across the buccal mucosa, resulting in approximately twice the relative bioavailability of buprenorphine compared to Suboxone sublingual tablets, allowing equivalent systemic exposure at roughly half the dose [2].

Why Bunavail Cannot Be Substituted 1:1 by Sublingual Buprenorphine/Naloxone: Key Pharmacokinetic Divergence


In-class substitution between Bunavail and sublingual buprenorphine/naloxone products (e.g., Suboxone) is pharmacokinetically inappropriate without dose adjustment. A pivotal open-label crossover study in 80 healthy naltrexone-blocked volunteers demonstrated that a Bunavail 4.2 mg/0.7 mg buccal film yields buprenorphine exposure bioequivalent to an 8 mg/2 mg sublingual tablet—a 2:1 dose ratio [1]. Direct milligram-for-milligram switching risks significantly higher buprenorphine exposure, potential overdose, and a different side-effect profile, including altered norbuprenorphine metabolite ratios that clinical evidence links to lower rates of treatment-emergent constipation with the buccal formulation [2].

Bunavail Quantitative Evidence Guide: Head-to-Head Comparison Data vs. Suboxone for Informed Procurement


2-Fold Relative Buprenorphine Bioavailability Advantage Over Suboxone Sublingual Tablet

In a single-dose crossover pharmacokinetic study comparing Bunavail 4.2/0.7 mg buccal film versus Suboxone 8/2 mg sublingual tablet (80 healthy naltrexone-blocked volunteers), buprenorphine exposure from Bunavail was bioequivalent to Suboxone despite containing half the buprenorphine dose. This translates to a relative buprenorphine bioavailability approximately twice that of the sublingual tablet [1]. Mean Cmax was 3.41 ng/mL for Bunavail versus 3.06 ng/mL for Suboxone; mean AUC0–∞ was 27.17 ng·h/mL versus 28.67 ng·h/mL, confirming comparable total exposure at half the milligram dose [2].

Bioavailability Pharmacokinetics Buprenorphine

33% Lower Naloxone Systemic Exposure at Bioequivalent Doses

At bioequivalent buprenorphine doses (Bunavail 4.2/0.7 mg vs Suboxone 8/2 mg), Bunavail delivers approximately 33% lower systemic naloxone exposure despite naloxone's better buccal absorption, because the absolute naloxone dose in Bunavail is 65% lower (0.7 mg vs 2 mg) [1]. This differential exposure profile may reduce naloxone-mediated effects in non-injecting patients while maintaining abuse-deterrent functionality upon attempted parenteral misuse.

Naloxone Exposure Safety Abuse Deterrence

68% Reduction in Constipation Prevalence After 12-Week Conversion From Suboxone

In a 12-week, open-label conversion study (N=249), the rate of constipation declined from 41% at baseline (within 24 hours of last Suboxone dose) to 13% after 12 weeks of Bunavail treatment—a relative reduction of approximately 68%. Treatment-emergent constipation during the Bunavail period was reported by only 2.8% of subjects [1]. Pharmacokinetic simulations indicate that chronic buccal dosing results in lower norbuprenorphine (a potent full mu-opioid agonist in the gut) relative to buprenorphine concentrations compared to sublingual dosing, providing a mechanistic rationale for this tolerability advantage [2].

Constipation Tolerability Norbuprenorphine

Shorter Terminal Elimination Half-Life May Offer Flexible Discontinuation Dynamics

The Bunavail prescribing information reports a buprenorphine terminal elimination half-life of 16.4–27.5 hours, whereas the corresponding label for Suboxone sublingual film states a half-life of 24–42 hours [1]. Shorter half-life may allow for a faster washout and slightly more responsive dose titration during taper or discontinuation planning, although the clinical significance of this difference has not been established in formal comparative clinical trials.

Half-Life Pharmacokinetics Discontinuation

BEMA Buccal Film Technology Enables Unidirectional Mucosal Drug Flow

Unlike single-layered sublingual films and tablets that permit bidirectional drug loss into saliva (with subsequent gastrointestinal absorption altering metabolite profiles), Bunavail's bilayered BioErodible MucoAdhesive (BEMA) technology features a mucoadhesive drug-containing layer that adheres to the buccal mucosa and an impermeable backing layer that enforces unidirectional drug flow [1]. This mechanistically underpins the improved bioavailability, altered buprenorphine-to-norbuprenorphine metabolic ratio, and the lower constipation rates observed in clinical studies [2]. The technology also permits patient talking and swallowing during dissolution—a practical adherence advantage.

Drug Delivery BEMA Mucoadhesive

Bunavail Application Scenarios: Evidence-Driven Procurement and Clinical Use Cases


Formulary Inclusion for Opioid Treatment Programs Prioritizing Dose Efficiency and Reduced Diversion Risk

Bunavail's 2-fold bioavailability advantage (approximately twice that of Suboxone) demonstrated in a direct head-to-head PK study [1] means that a Bunavail 4.2/0.7 mg film delivers equivalent buprenorphine exposure to a Suboxone 8/2 mg tablet. For opioid treatment programs (OTPs) and office-based opioid treatment (OBOT) settings, this translates to half the absolute buprenorphine quantity dispensed per patient for equivalent therapeutic coverage, directly reducing the total controlled substance volume in circulation—a meaningful diversion-risk mitigation factor alongside a 33% lower systemic naloxone load [2]. Procurement specialists should evaluate Bunavail when program objectives include minimizing total milligram dispensary volumes and optimizing drug accountability metrics.

Patient-Reported Tolerability Optimization: Addressing Opioid-Induced Constipation in Maintenance Therapy

Constipation is a leading cause of patient dissatisfaction and treatment dropout during buprenorphine maintenance. The 12-week conversion study provides direct clinical evidence that switching from Suboxone to Bunavail reduces constipation prevalence from 41% to 13% (a 68% relative reduction), with treatment-emergent constipation of only 2.8% [1]. Pharmacokinetic simulations attribute this to a shift in the buprenorphine-to-norbuprenorphine ratio favoring higher parent drug over the gut-active norbuprenorphine metabolite [2]. Programs servicing patient populations with high rates of gastrointestinal comorbidity, concomitant constipating medications, or documented constipation-related non-adherence represent high-value deployment scenarios for Bunavail procurement.

BEMA Technology Platform: Researchers Evaluating Transmucosal Drug Delivery of Opioid Combinations

The bilayered BEMA buccal film technology represents a validated platform for transmucosal opioid delivery with properties distinct from sublingual systems: unidirectional drug flow across the buccal mucosa, adherence independent of tongue position, and altered parent-to-metabolite ratios through reduced salivary drug loss [1]. Research groups investigating structure-transport relationships for transmucosal opioid delivery, buccal absorption enhancers, or comparative abuse-deterrent formulation strategies may select Bunavail (or its generic equivalents) as the reference buccal comparator against which novel transmucosal opioid delivery systems are benchmarked. Patent expiration data indicate continued formulation-level exclusivity [2].

Conversion Management in Patients Requiring Dose Reduction Without Loss of Therapeutic Coverage

The established 2:1 conversion ratio from Suboxone to Bunavail (e.g., Suboxone 8/2 mg → Bunavail 4.2/0.7 mg) [1] provides clinicians with a validated pathway to reduce absolute daily buprenorphine dose by 50% while maintaining bioequivalent plasma levels. This is clinically relevant for patients exhibiting dose-dependent side effects at higher Suboxone doses, those requiring dose reduction as part of a structured taper protocol, or settings where lower total opioid exposure is desired per institutional policy. The shorter half-life of 16.4–27.5 hours (vs 24–42 hours for Suboxone) [2] may facilitate more responsive dose adjustments during taper phases, though formal comparative taper studies are lacking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bunavail

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.